molecular formula C16H13ClN4O2S B12052277 3-(2-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-84-8

3-(2-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052277
CAS No.: 478253-84-8
M. Wt: 360.8 g/mol
InChI Key: SXANHRBZMFOPRC-GIJQJNRQSA-N
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Description

The compound 3-(2-chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole core fused with a thione group. Its structure includes:

  • A 2-chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
  • A Schiff base (benzylideneamino) substituent at position 4, derived from 2-hydroxy-3-methoxybenzaldehyde. This moiety introduces hydrogen-bonding capability (via the hydroxyl group) and electron-donating methoxy functionality.

Properties

CAS No.

478253-84-8

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4O2S/c1-23-13-8-4-5-10(14(13)22)9-18-21-15(19-20-16(21)24)11-6-2-3-7-12(11)17/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

SXANHRBZMFOPRC-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole-Thione Derivatives

The table below highlights key structural differences between the target compound and analogous derivatives:

Compound Name / Source R<sup>3</sup> Substituent Benzylidene Substituent(s) Synthesis Method Reported Activities
Target Compound 2-Chlorophenyl 2-Hydroxy-3-methoxy Not specified Not reported
6k 1-(2-Fluoro-biphenyl) 4-Fluoro Microwave-assisted Not specified
6e 1-(2-Fluoro-biphenyl) 2-Hydroxy Microwave-assisted Not specified
Ding et al., 2009 2-Ethoxyphenyl 2-Fluoro Conventional reflux Antitubercular (inferred)
3-(2-Bromophenyl) Derivatives 2-Bromophenyl Varied (e.g., alkyl, aryl) Conventional reflux Antimicrobial, antioxidant
Compound 2-Chlorophenyl 3-Benzyloxy Not specified Not reported
Compound 2-Chlorophenyl 5-Bromo-2-fluoro Not specified Not reported
Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br, F) on the phenyl ring enhance electrophilic substitution resistance but may reduce solubility.

Synthetic Efficiency: Microwave-assisted synthesis (e.g., compounds 6a–m ) reduces reaction times (<5 hours) compared to conventional reflux (overnight) .

Physicochemical Properties

Spectral Data Comparison:
  • IR Spectroscopy :

    • Hydroxyl groups (e.g., in 6e and the target compound) exhibit O–H stretches near 3176 cm⁻¹ , while methoxy groups show C–O stretches around 1250 cm⁻¹ .
    • Thione (C=S) stretches typically appear at 1200–1250 cm⁻¹ across all analogs .
  • <sup>1</sup>H NMR :

    • Methoxy protons resonate as singlets near δ 3.8–4.0 , as seen in the target compound and derivatives .
    • Aromatic protons in halogenated derivatives (e.g., 6b ) show downfield shifts due to electron-withdrawing effects.

Crystallographic and Stability Considerations

  • Crystal Packing : Schiff base triazole-thiones (e.g., ) often form intramolecular H-bonds between thione S and hydroxyl O, stabilizing the structure. The target compound’s 2-hydroxy group may promote similar interactions.
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in ) increase melting points (>170°C), whereas halogenated derivatives (e.g., 6k ) melt at lower temperatures (~179°C).

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